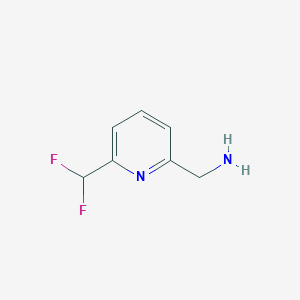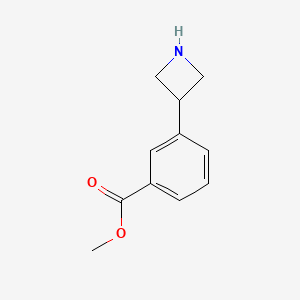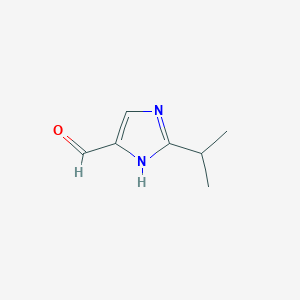
(6-(Difluormethyl)pyridin-2-yl)methanamin
Übersicht
Beschreibung
“(6-(Difluoromethyl)pyridin-2-YL)methanamine” is a chemical compound with the molecular formula C7H8F2N2 . It has a molecular weight of 158.15 .
Molecular Structure Analysis
The InChI code for “(6-(Difluoromethyl)pyridin-2-YL)methanamine” is 1S/C7H8F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2 .Physical And Chemical Properties Analysis
“(6-(Difluoromethyl)pyridin-2-YL)methanamine” is a liquid at room temperature .Wirkmechanismus
The mechanism of action of (6-(Difluoromethyl)pyridin-2-YL)methanamine is not fully understood, but it is believed to act as a monoamine oxidase (MAO) inhibitor, which can increase the levels of neurotransmitters such as dopamine and serotonin in the brain. MAO is an enzyme that breaks down monoamine neurotransmitters, and inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
(6-(Difluoromethyl)pyridin-2-YL)methanamine has been shown to have various biochemical and physiological effects, including increased levels of dopamine and serotonin in the brain, improved cognitive function, and decreased inflammation. (6-(Difluoromethyl)pyridin-2-YL)methanamine has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(6-(Difluoromethyl)pyridin-2-YL)methanamine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, (6-(Difluoromethyl)pyridin-2-YL)methanamine also has some limitations, such as its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on (6-(Difluoromethyl)pyridin-2-YL)methanamine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as energy storage and environmental remediation, and the exploration of its mechanism of action and potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and toxicity of (6-(Difluoromethyl)pyridin-2-YL)methanamine, as well as its potential side effects. Overall, (6-(Difluoromethyl)pyridin-2-YL)methanamine has great potential for future research and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (6-(Difluormethyl)pyridin-2-yl)methanamin, mit Schwerpunkt auf einzigartigen Anwendungen:
Anti-Fibrose-Aktivität
Diese Verbindung hat vielversprechende Ergebnisse in Bezug auf die Anti-Fibrose-Aktivität gezeigt. Einige Derivate haben eine bessere Anti-Fibrose-Aktivität als Pirfenidon (PFD) auf HSC-T6-Zellen gezeigt, die häufig zur Untersuchung von Leberfibrose eingesetzt werden .
Fungizide Aktivität
Derivate dieser Verbindung haben eine hervorragende fungizide Aktivität gezeigt. Beispielsweise hatte ein Derivat eine signifikante Kontrollwirkung auf Maisrost und übertraf das kommerzielle Fungizid Tebuconazol .
Synthese neuartiger Verbindungen
Die Verbindung wurde zur Synthese neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen verwendet. So wurde sie beispielsweise zur Synthese von TGFβRI-Inhibitoren und anderen Verbindungen mit zytotoxischer Aktivität gegen menschliche Krebszelllinien verwendet .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
[6-(difluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNJVRGXKNYAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273829 | |
| Record name | 6-(Difluoromethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211519-39-9 | |
| Record name | 6-(Difluoromethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211519-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane](/img/structure/B1650783.png)


![N-[4-(1-azepanyl)butyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B1650788.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B1650789.png)
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1650791.png)


![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B1650797.png)
![2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1650799.png)

![4-ethoxy-N-{3-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]phenyl}benzamide](/img/structure/B1650802.png)
![N-{4-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}-2-furamide](/img/structure/B1650804.png)